molecular formula C20H19N3O4 B4762790 ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate

ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate

Cat. No. B4762790
M. Wt: 365.4 g/mol
InChI Key: FHLIQRJCANNRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate is a chemical compound used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate can reduce inflammation and pain in animal models. It has also been shown to have antioxidant effects, which can protect cells from oxidative damage. Additionally, it has been found to have a low toxicity profile, making it a potentially safe option for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate in lab experiments is its potential therapeutic properties in areas such as inflammation and pain. However, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, more research is needed to fully understand its safety and efficacy profile.

Future Directions

Future research on ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate could focus on further elucidating its mechanism of action, as well as studying its potential therapeutic properties in other areas such as neurodegenerative diseases and cancer. Additionally, research could explore the potential for developing derivatives of the compound with improved efficacy and safety profiles.

Scientific Research Applications

Ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant effects, making it a potential candidate for the development of new drugs in these areas.

properties

IUPAC Name

ethyl 2-[[4-(3-methyl-4-oxophthalazin-1-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-27-17(24)12-21-19(25)14-10-8-13(9-11-14)18-15-6-4-5-7-16(15)20(26)23(2)22-18/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLIQRJCANNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]carbonyl}glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Reactant of Route 4
Reactant of Route 4
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.